molecular formula C12H24N2O B13232114 2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide

2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide

Cat. No.: B13232114
M. Wt: 212.33 g/mol
InChI Key: AEPMPEBDTBZEJI-UHFFFAOYSA-N
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Description

2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with dimethyl groups and an acetamide moiety. It is primarily used in research and industrial applications due to its specific chemical properties.

Chemical Reactions Analysis

2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical properties and makes it suitable for various applications in research and industry.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide

InChI

InChI=1S/C12H24N2O/c1-12(2)7-5-10(6-8-12)13-9-11(15)14(3)4/h10,13H,5-9H2,1-4H3

InChI Key

AEPMPEBDTBZEJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NCC(=O)N(C)C)C

Origin of Product

United States

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